molecular formula C8H8O3 B089392 Phenoxyacetic acid CAS No. 122-59-8

Phenoxyacetic acid

Cat. No. B089392
CAS RN: 122-59-8
M. Wt: 152.15 g/mol
InChI Key: LCPDWSOZIOUXRV-UHFFFAOYSA-N
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Description

Phenoxyacetic acid is an organic compound synthesized through the reaction of chloroacetic acid and phenol under alkaline conditions, employing the Williamson synthesis method. The process achieves optimal yields under specific conditions, such as a molar ratio of phenol to chloroacetic acid to sodium hydroxide of 0.9:1.1:2.4, at a temperature of 102°C for 5 hours, resulting in a product yield of 69% (S. Xiao, 2001). This synthesis route is notable for its industrial applicability due to the straightforward and efficient production of phenoxyacetic acid.

Synthesis Analysis

The synthesis of phenoxyacetic acid involves the reaction of phenol with chloroacetic acid, with variations in catalysts and conditions leading to different yields and efficiencies. For example, employing tetrabutylammonium iodide as a catalyst under optimal conditions can achieve a yield of 96.2% (Tian Chui-liang, 2004). Another method reported using cetyltrimethylammonium bromide as a catalyst, achieving a yield of 52.74% under conditions favoring a higher catalytic activity and accelerated synthesis (Huang Shang-feng, 2010).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid and its derivatives plays a crucial role in their chemical behavior and applications. Derivatives of phenoxyacetic acid have been synthesized to explore their potential as antagonists for gastrin/cholecystokinin-B receptors, showing the importance of the molecular structure in determining biological activity (Y. Takeda et al., 1998).

Chemical Reactions and Properties

Phenoxyacetic acid participates in various chemical reactions, forming derivatives with different chemical and biological activities. The synthesis of allyl phenoxyacetate through esterification of phenoxyacetic acid and allyl alcohol under catalysis by a strong acid cation exchange resin is one example, showing the reactivity of phenoxyacetic acid in esterification reactions (Meng Qing-zhao, 2004).

Physical Properties Analysis

The physical properties of phenoxyacetic acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for its application in various industrial processes. However, detailed studies focusing on the physical properties of phenoxyacetic acid specifically were not identified in the current search, highlighting an area for future research.

Chemical Properties Analysis

Phenoxyacetic acid's chemical properties, including its reactivity with different reagents and under various conditions, determine its utility in the synthesis of a wide range of chemical compounds. Its ability to act as a precursor for the synthesis of potent gastrin/cholecystokinin-B receptor antagonists showcases its versatile chemical nature (Y. Takeda et al., 1998).

Safety And Hazards

Phenoxyacetic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-phenoxyacetic acid
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InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LCPDWSOZIOUXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
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Molecular Formula

C6H5OCH2COOH, C8H8O3
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DSSTOX Substance ID

DTXSID9025873
Record name Phenoxyacetic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour
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Boiling Point

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
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Product Name

Phenoxyacetic acid

CAS RN

122-59-8
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Record name Acetic acid, 2-phenoxy-
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Melting Point

208 to 212 °F (NTP, 1992), 98 - 99 °C
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Record name Phenoxyacetic acid
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Synthesis routes and methods I

Procedure details

Phenol (d5) 4.6 g, ethyl chloroacetate (6.25 g), sodium iodide (7.5 g) and anhydrous potassium carbonate (7 g) were refluxed for 12 hours in dry acetone (50 ml). The mixture was then stirred into a large volume of water and the solution extracted with ether. Unreacted phenol was removed with cold 1N NaOH solution. The ether extract was dried over anhydrous sodium sulphate, filtered and concentrated under vacuum. The residual oil (8.0 g) without further purification, was hydrolyzed by 10% NaOH in D2O affording phenoxyacetic acid (4.5 g)
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A portion of 16a (15.8 g; 29.9 mmol) was dissolved in 748 mL of MeOH. 35% aq. KOH (262 mL) was added in portions over 5 min. The reaction was heated to reflux. After 1 h TLC (30% ethyl acetate:hexane) indicated no starting material remained. After 4 h, TLC (100% ethyl acetate) indicated a heavy UV active spot above the origin. The reaction mixture was cooled to RT, then placed in an ice bath. 2M HCl (600 mL) was added to acidify the reaction to pH 5. The reaction mixture was diluted with 1.6 L of ethyl acetate and washed with sat. NaCl (1.6 L). The organic layer was dried over anhydrous sodium sulfate. The solvent was filtered through a sintered glass funnel. The filtrate was concentrated in vacua to recover 15.1 g of 17 as viscous oil which was taken onto the next step.
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
748 mL
Type
solvent
Reaction Step One
Name
Quantity
262 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCC(=O)NN=C(C)c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Compound 34 (2 g, 0.011 mol) was dissolved in 100 mL of THF, and 1 M NaOH (110 mL, 0.11 mol) was added. The reaction mixture was stirred at RT for 24 h. The solution was then acidified by the addition of 40 mL of acetic acid. The reaction mixture was diluted with 150 mL of H2O and the product was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate and concentrated. The crude product was washed several times with hexane:ethylacetate (9:1) to give a pale white solid (1.58 g, 94%). 1H NMR (300 MHz, CD2Cl2) δ 4.69 (s, 2H), 6.92 (d, J=8.2 Hz, 2H), 7.03 (t, J=7.0 Hz, 1H), 7.32 (t, J=7.6 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
94%

Synthesis routes and methods V

Procedure details

304 g of alkyl phenol derived by partial hydrogenation of distilled cashew nut shell liquid and 600 ml of xylene was charged to a 2 liter reactor equipped with agitator and condenser. The contents were warmed to 40 degree C. Subsequently 168 g of potassium hydroxide was added to the reactor and stirred for 40 minutes. Later, 94 g of chloro acetic acid was added slowly in 30 minutes. After the completion of addition of reactants, the reaction mixture was refluxed for 6 hours. On completion of the reaction, the solvent was removed and contents taken in water and acidified with dilute sulfuric acid. The product got separated from the aqueous mixture, which was filtered and recrystallised from methanol, having melting point 104° C.
[Compound]
Name
alkyl phenol
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxyacetic acid
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Phenoxyacetic acid
Reactant of Route 3
Phenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
Phenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
Phenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
Phenoxyacetic acid

Citations

For This Compound
18,000
Citations
HK Singh, M Saquib, MM Haque, M Muneer… - Journal of Molecular …, 2007 - Elsevier
… Phenoxyacetic acid (PAA) is used as a fungicide. It is also used as intermediate for dyes, … Photoredox reaction of phenoxyacetic acid and photocatalysed degradation over supported …
Number of citations: 89 www.sciencedirect.com
M Trillas, J Peral, X Domenech - Journal of Chemical …, 1996 - Wiley Online Library
The photodegradation of phenol, 2,4‐dichlorophenol, phenoxyacetic acid and 2,4‐dichlorophenoxyacetic acid using TiO 2 as photocatalyst is investigated. The photodegradations of …
Number of citations: 139 onlinelibrary.wiley.com
C Timchalk - Toxicology, 2004 - Elsevier
… Although these results indicate the important role of renal transport clearance mechanisms as determinants of the clearance and potential toxicity outcomes of phenoxyacetic acid …
Number of citations: 103 www.sciencedirect.com
NV Hayes, GEK Branch - Journal of the American Chemical …, 1943 - ACS Publications
… for phenoxyacetic acid against the corresponding values of … , 0.30, as p for phenoxyacetic acid assuming p for benzoic acid … of phenoxyacetic acid, we have calculated the dissociation …
Number of citations: 67 pubs.acs.org
AR Harker, RH Olsen, RJ Seidler - Journal of bacteriology, 1989 - Am Soc Microbiol
… Transconjugants with a chromosomally encoded phenol hydroxylase also degraded phenoxyacetic acid (PAA) in the presence of an inducer of the TFD pathway, namely, TFD or 3-…
Number of citations: 126 journals.asm.org
R Zona, S Solar, K Sehested, J Holcman… - The Journal of …, 2002 - ACS Publications
… The objective of the present study was to elucidate the primary patterns of • OH-radical attachment on 2,4-D and phenoxyacetic acid (PAA). The influence of the chlorine substituent on …
Number of citations: 30 pubs.acs.org
O Kimura, K Tsukagoshi, T Endo - Toxicology letters, 2009 - Elsevier
… The transport of phenoxyacetic acid derivatives from one side of the cell monolayer to the … Determination of phenoxyacetic acid derivatives and protein The phenoxyacetic acid …
Number of citations: 23 www.sciencedirect.com
MA Ali, M Shaharyar - Bioorganic & medicinal chemistry, 2007 - Elsevier
… The synthesis of phenoxyacetic acid derivatives has been carried out following the steps shown in the Scheme 1. In the initial step, chalcones (2a–k) were synthesized by condensing 2-(…
Number of citations: 59 www.sciencedirect.com
CHL Kennard, G Smith, AH White - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… The crystal structures of phenoxyacetic acid (I), (+)-2-… Phenoxyacetic acid is essentially a planar molecule while in … Phenoxyacetic acid exhibits disorder in the carboxylic acid …
Number of citations: 52 scripts.iucr.org
KA Short, RJ King, RJ Seidler, RH Olsen - Molecular Ecology, 1992 - Wiley Online Library
… was demonstrated by the application of Pseudomonas putida PP0301(pR0103) to an Oregon agricultural soil amended with 500 ug/g of a model xenobiotic, phenoxyacetic acid (PAA). P…
Number of citations: 14 onlinelibrary.wiley.com

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